5-Bromoisophthaloyl dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

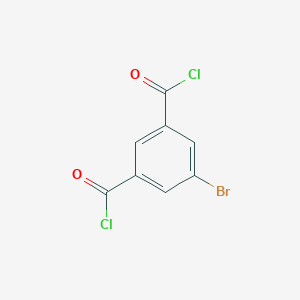

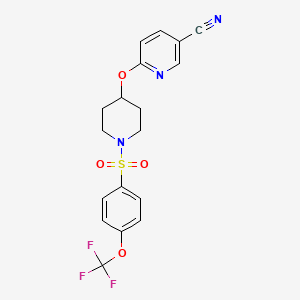

5-Bromoisophthaloyl dichloride is a chemical compound with the molecular formula C8H3BrCl2O2 and a molecular weight of 281.92 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of isophthaloyl dichloride with 2-amino-5-bromopyridine and 2-amino-5-bromopyrimidine to produce trimeric (trezimide) and tetrameric (tennimide) imide-based macrocycles . Another method involves the use of m-phthalic acid as a starting material, preparing 5-amino isophthalic acid through nitration and reduction, preparing 5-amino-2, 4, 6-triiodoisophthalic acid through iodobenzene reaction, using solid carbonyl chloride as an acyl chloride agent and adding an initiating agent .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of aramid fibers, which are employed in the production of dual-purpose functional and construction materials . It can also be used in the production of polymers, such as polyesters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .科学的研究の応用

1. Supramolecular Assembly

5-Bromoisophthaloyl dichloride has been utilized in the formation of macrocyclic structures like trezimides and tennimides through a reaction with 2-amino-5-bromopyridine and 2-amino-5-bromopyrimidine. These macrocycles aggregate through halogen bonding, highlighting the role of this compound in facilitating unique supramolecular assemblies (Mocilac & Gallagher, 2014).

2. Hydrogen-bonded Organic Frameworks (HOFs)

Research on 5-Bromoisophthalic acid, closely related to this compound, shows its potential as an organic linker in Hydrogen-bonded Organic Frameworks. Its hydrogen-bonding properties are key in optimizing structural transformations and enhancing porosity in these frameworks (Ramanna, Tonannavar, & Tonannavar, 2021).

3. Polymer Synthesis

The compound plays a significant role in the synthesis of halogen-containing polyisophthalamides. Various aromatic polyamides have been synthesized using halogenated diacyl chlorides like 5-bromoisophthaloyl chloride, demonstrating notable changes in the spectral characteristics and thermal properties of the resulting polymers (Álvarez, García, Campa, & Abajo, 1997).

4. Diazomethane Reactions

In a study, this compound was used in diazomethane reactions, showcasing its utility in organic synthesis. The process involves the conversion of 2-bromoisophthaloyl dichloride to form other complex organic compounds (Luo Qun-li, 2011).

5. Photodynamic Therapy Applications

Axially morpholine disubstituted silicon phthalocyanines, synthesized using derivatives of this compound, show potential in photodynamic therapy. Their binding and photocleavage properties with DNA, demonstrated through UV–vis absorption and electrophoresis, highlight their therapeutic applications (Barut et al., 2017).

Safety and Hazards

5-Bromoisophthaloyl dichloride is classified as a skin corrosive substance of Sub-category 1B . It can cause severe skin burns and eye damage . Precautionary measures include avoiding inhalation of dust, fume, gas, mist, vapours, or spray, washing thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

将来の方向性

While specific future directions for 5-Bromoisophthaloyl dichloride are not mentioned in the search results, it is worth noting that the field of catalytic chemistry, which includes the synthesis of compounds like this compound, is expected to play a crucial role in sustainable economic development .

作用機序

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 5-Bromoisophthaloyl dichloride . These factors could affect its reactivity, its interactions with biological targets, and its overall biological effects.

特性

IUPAC Name |

5-bromobenzene-1,3-dicarbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGMYZMTUVIVSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)Cl)Br)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57863-69-1 |

Source

|

| Record name | 5-Bromo-1,3-benzenedicarbonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxomorpholine-3-carboxamide](/img/structure/B2394770.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2394773.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2394774.png)

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide](/img/structure/B2394775.png)

![2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2394779.png)

![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)

![Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2394789.png)